molecular formula C23H19N3O3 B11022163 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11022163
M. Wt: 385.4 g/mol
InChI Key: AHUODCSZJWHORJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction to introduce the 3,4-dimethoxyphenyl group onto the quinoline core.

    Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with pyridin-4-ylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    2-Phenylquinoline: Similar structure with different substituents.

    4-Carboxamide Quinoline Derivatives: Compounds with similar functional groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-21-8-7-15(13-22(21)29-2)20-14-18(17-5-3-4-6-19(17)26-20)23(27)25-16-9-11-24-12-10-16/h3-14H,1-2H3,(H,24,25,27)

InChI Key

AHUODCSZJWHORJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4)OC

Origin of Product

United States

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